Product packaging for 3-Bromo-4-tert-butylphenol(Cat. No.:CAS No. 14034-12-9)

3-Bromo-4-tert-butylphenol

Cat. No.: B12462109
CAS No.: 14034-12-9
M. Wt: 229.11 g/mol
InChI Key: LJPHMILECHZUME-UHFFFAOYSA-N
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Description

3-Bromo-4-tert-butylphenol (CAS 14034-12-9) is a brominated alkylphenol compound supplied as a brown liquid. It is an important synthetic intermediate in organic chemistry and pharmaceutical research. As a high-value building block, this compound is used by researchers in the synthesis and development of more complex molecules. Its structural features, particularly the phenolic group and the bromine substituent, make it a versatile precursor for various chemical transformations. Alkylphenols, such as the related compound 4-tert-butylphenol, are the subject of significant environmental research due to their prevalence and potential ecological effects. Studies focus on their behavior and removal in water treatment systems, including investigation of advanced oxidation processes using oxidants like potassium permanganate and ferrate(VI) to understand degradation kinetics and pathways . This research provides valuable insights into the environmental fate of phenolic compounds. Furthermore, bromo-alkylphenols serve as critical intermediates in the pharmaceutical industry for the synthesis of active ingredients . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B12462109 3-Bromo-4-tert-butylphenol CAS No. 14034-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14034-12-9

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-bromo-4-tert-butylphenol

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3

InChI Key

LJPHMILECHZUME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Tert Butylphenol

Direct Bromination Pathways of tert-Butylphenol Precursors

The most direct and common method for synthesizing 2-Bromo-4-tert-butylphenol (B1265803) is through the electrophilic aromatic substitution of 4-tert-butylphenol (B1678320). This reaction leverages the inherent reactivity of the phenol (B47542) ring, which is enhanced by its substituents, to introduce a bromine atom at a specific position.

The bromination of 4-tert-butylphenol is a classic example of an electrophilic aromatic substitution reaction. study.com In this mechanism, the electron-rich aromatic ring of the phenol acts as a nucleophile, attacking an electrophilic bromine species. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex. study.com The aromaticity is then restored by the loss of a proton from the same carbon that the bromine atom attacked.

The outcome of the bromination reaction is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group and the tert-butyl (-C(CH₃)₃) group.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. study.comchegg.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance (a +R effect). This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl group, making it much more reactive than benzene. study.com

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is considered a weak activating group that also directs electrophiles to the ortho and para positions. stackexchange.com It donates electron density primarily through an inductive effect (+I effect). study.com While it is an ortho, para-director, its bulky nature can sterically hinder attack at the adjacent ortho positions. stackexchange.com

In the case of 4-tert-butylphenol, the para position relative to the hydroxyl group is already occupied by the tert-butyl group. Therefore, the strong ortho, para-directing influence of the hydroxyl group channels the incoming electrophile (bromine) to one of the two equivalent ortho positions. study.comchegg.com This results in the highly regioselective formation of 2-Bromo-4-tert-butylphenol.

In electrophilic aromatic substitution, activating groups increase the reaction rate by donating electron density to the ring, making it more attractive to electrophiles and stabilizing the carbocation intermediate. youtube.com Deactivating groups, conversely, withdraw electron density, making the ring less reactive.

Both the hydroxyl and tert-butyl groups on the 4-tert-butylphenol precursor are activators. study.comyoutube.com The hydroxyl group's strong resonance effect makes it a potent activator, while the tert-butyl group's inductive effect provides a lesser degree of activation. study.comstackexchange.com The combined effect of these two activating groups makes 4-tert-butylphenol highly susceptible to electrophilic attack, allowing for successful bromination under relatively mild conditions compared to the bromination of benzene itself. study.com

The choice of brominating agent is crucial as it can influence reaction conditions, selectivity, and yield. The two most common reagents for this transformation are N-Bromosuccinimide and molecular bromine.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of electron-rich aromatic compounds like phenols. commonorganicchemistry.commissouri.edu It is considered a safer and easier-to-handle source of electrophilic bromine compared to liquid Br₂. missouri.edu For phenols, reactions with NBS can proceed efficiently, often at or below room temperature. commonorganicchemistry.com The reaction mechanism can involve the formation of dienone intermediates. cdnsciencepub.com Using solvents like dimethylformamide (DMF) can lead to high levels of para-selectivity in the bromination of aromatic compounds, though this is not a factor for the ortho-bromination of a para-substituted phenol. missouri.edu

Table 1: Examples of NBS-Mediated Bromination of Phenols
SubstrateConditionsSolventOutcome
PhenolsNBS, Room TemperatureVariousGenerally provides good yields of ortho- and para-brominated products. commonorganicchemistry.com
Electron-rich AromaticsNBSDMFHigh para-selectivity is often observed. missouri.edu
PhenolsNBS, with acid catalystVariousAcid catalysis can promote the formation of a more reactive electrophile.

Molecular bromine (Br₂) is the traditional and highly effective reagent for the electrophilic bromination of aromatic rings. For activated substrates such as 4-tert-butylphenol, the reaction proceeds readily without the need for a Lewis acid catalyst, which is typically required for less reactive rings like benzene.

Detailed research has outlined specific conditions for this reaction. One high-yield procedure involves dissolving 4-tert-butylphenol in a mixed solvent system of chloroform (B151607) and carbon tetrachloride. A solution of bromine in chloroform is then added dropwise at a controlled temperature of 0°C. This method has been reported to produce 2-Bromo-4-tert-butylphenol in quantitative yield. Another approach involves using bromine in a dichloromethane solvent, also at 0°C, which results in a 76% yield after recrystallization. orgsyn.org

Table 2: Research Findings on Bromination of 4-tert-butylphenol with Br₂
ReagentsSolventTemperatureReaction TimeYieldReference
4-tert-butylphenol, Br₂Chloroform / Carbon Tetrachloride (1:1 v/v)0°C2 hours addition, then overnightQuantitative
2,6-di-tert-butylphenol (B90309), Br₂Dichloromethane0°C1 hour addition, then 10-20 min76% (of 4-bromo product) orgsyn.org

Brominating Reagents and Their Influence on Reaction Outcome

Copper(II) Bromide (CuBr₂) as a Brominating Agent

For phenols, the reaction proceeds smoothly, often at room temperature, to yield the corresponding monobrominated products. researchgate.net The regioselectivity is governed by the electronic nature of the substituents on the phenol ring. In the case of 4-substituted phenols, bromination typically occurs at the ortho position to the hydroxyl group. study.com Therefore, while CuBr₂ is an effective brominating agent, its application for the direct synthesis of 3-bromo-4-tert-butylphenol from 4-tert-butylphenol is not feasible due to the inherent directing effects of the substituents. However, it can be a viable reagent in a multi-step synthesis where the directing groups favor substitution at the desired position.

Solvent Effects and Reaction Optimization

The choice of solvent plays a critical role in the bromination of phenols, influencing both the reaction rate and the selectivity of the products. The polarity of the solvent can significantly affect the course of the reaction. youtube.com

In polar solvents like water, the bromination of phenols is often rapid and can lead to multiple substitutions, resulting in the formation of polybrominated products. This is because polar solvents can help to polarize the Br-Br bond in molecular bromine, making it a more potent electrophile. youtube.com

Conversely, in non-polar solvents such as carbon disulfide (CS₂) or a mixture of chloroform and carbon tetrachloride, the reaction is slower and more controlled, favoring the formation of monobrominated products. youtube.com The lower polarity of the solvent reduces the electrophilicity of the bromine, thus requiring a more activated aromatic ring for the reaction to proceed.

Reaction optimization also involves the use of additives. For instance, the presence of a general base, such as carboxylate anions, can catalyze the bromination of phenols in aqueous solutions. cdnsciencepub.com This catalysis is believed to occur through the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.com

Below is a table summarizing the general effects of different solvent systems on the bromination of phenols.

Table 1: Solvent Effects on Phenol Bromination

Solvent System Polarity General Outcome Reference
Water High Rapid reaction, often leading to polybromination. youtube.com
Acetic Acid Polar Protic Can be used to control the reaction, often in conjunction with other reagents.
Methanol (B129727) Polar Protic Can lead to selective ortho-bromination with certain catalysts. nih.gov
Acetonitrile (CH₃CN) Polar Aprotic A common solvent for various catalytic bromination reactions. nih.govbeilstein-journals.org
Chloroform/Carbon Tetrachloride Non-polar Slower, more controlled reaction, favoring monobromination.
Ethyl Acetate (B1210297) Moderately Polar Used in some acid-catalyzed brominations. nih.gov

Temperature and Time Optimization

Temperature and reaction time are crucial parameters that must be optimized to achieve the desired product in high yield and purity. The bromination of phenols is an exothermic reaction, and careful temperature control is often necessary to prevent over-bromination and the formation of side products.

Many bromination reactions of phenols are carried out at low temperatures, such as 0°C, especially when using highly reactive brominating agents like molecular bromine. Performing the reaction at a lower temperature helps to control the reaction rate and improve the selectivity for the desired monobrominated product.

The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrate, the brominating agent, and the temperature. For instance, a patented process for brominating phenols suggests reaction temperatures between 0°C and 100°C, with a preference for 35-80°C. google.com Another example shows the bromination of 4-tert-butyl-phenol in a mixed solvent system at 0°C over 2 hours.

The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction. Quenching the reaction at the right time is essential to prevent the formation of undesired polybrominated products.

The following table provides examples of temperature and time conditions used in the bromination of substituted phenols.

Table 2: Temperature and Time Optimization Examples

Substrate Brominating Agent Solvent Temperature Time Outcome Reference
4-tert-butyl-phenol Bromine Chloroform/Carbon Tetrachloride 0°C 2 hours 2-bromo-4-(tert-butyl)phenol
m-cresol Bromine Methylene Chloride/Water 43-44°C 1 hour (additional) 2,4,6-tribromo-m-cresol google.com
2,6-di-tert-butylphenol Bromine Dichloromethane 0°C 10-20 min 4-bromo-2,6-di-tert-butylphenol orgsyn.org

Multi-Step Synthesis Approaches

Given the regiochemical challenges in the direct synthesis of this compound, multi-step synthetic strategies are often necessary. These approaches involve the sequential introduction of the bromine and tert-butyl groups onto the phenol ring, often using protecting or directing groups to control the position of substitution.

Modification of Existing Bromophenols or tert-Butylphenols

A common strategy in multi-step synthesis is to start with a commercially available bromophenol or tert-butylphenol and then introduce the other substituent. For example, a synthesis of 4-bromo-3-tert-butylphenol, an isomer of the target compound, has been reported in a three-step process starting from commercially available materials. oup.com This highlights the feasibility of modifying an existing substituted phenol to achieve the desired substitution pattern.

One could envision a synthetic route to this compound starting from 3-bromophenol (B21344). The challenge would then be to introduce the tert-butyl group at the 4-position. Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring, but the regioselectivity would need to be carefully controlled to favor substitution at the desired position.

Alternatively, one could start with 3-tert-butylphenol and then introduce the bromine atom at the 4-position. This would require a bromination reaction that is selective for the position para to the hydroxyl group and meta to the tert-butyl group. The directing effects of both substituents would need to be considered to predict the outcome of such a reaction.

Strategies Involving Selective Functionalization

Selective functionalization strategies are at the heart of synthesizing complex aromatic compounds with specific substitution patterns. These strategies often employ directing groups to guide the substitution to a particular position on the aromatic ring. While direct C-H functionalization of free phenols is an advancing field, the synthesis of a specific isomer like this compound would likely rely on more established methods. nih.gov

For instance, a protecting group could be temporarily installed on the hydroxyl group of the phenol. This would modify the electronic properties of the ring and could alter the directing effect of the oxygen substituent. After the desired substitution has been achieved, the protecting group can be removed to yield the final product.

Another strategy involves the use of a blocking group. A bulky group could be temporarily placed at a more reactive position on the ring to prevent substitution at that site. After the desired substitution has occurred at the target position, the blocking group can be removed. Halo-substituents have been used as positional protective groups in the synthesis of 4-Bromo-3-tert-butylphenol. oup.com

Catalytic Approaches in the Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic approaches have been developed for the bromination of phenols.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.org In this approach, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs visible light and initiates a process that generates a bromine radical from a bromine source like CBr₄. This method offers high chemical yields and regioselectivity under mild conditions. beilstein-journals.org

Acid catalysis is also commonly employed in the bromination of phenols. For example, p-toluenesulfonic acid (pTsOH) can be used as a catalyst with N-bromosuccinimide (NBS) as the brominating agent. nih.gov The acid is thought to conjugate with the phenolic hydroxyl group, directing the bromination to the ortho position in para-substituted phenols. nih.gov

Heterogeneous catalysts, such as heteropoly acids supported on zirconia or layered double hydroxides, have also been developed for the bromination of phenols. mdpi.com These catalysts offer the advantage of easy separation from the reaction mixture and the potential for recycling. For example, ZnAl–BrO₃⁻–layered double hydroxides have been used with KBr for the regioselective monobromination of phenols. mdpi.com

The development of new catalytic systems continues to provide more efficient and selective ways to synthesize substituted phenols, which could be applied to the multi-step synthesis of complex targets like this compound.

Acid Catalysis (e.g., Lewis Acid Catalysis, Brønsted Acid Catalysis)

The synthesis of this compound via acid catalysis typically involves the electrophilic bromination of 4-tert-butylphenol. The tert-butyl group at the para position and the hydroxyl group direct the incoming electrophile (bromonium ion or its equivalent) to the ortho positions. The presence of an acid catalyst facilitates the generation of the electrophile and enhances the reaction rate.

Brønsted Acid Catalysis:

A common method involves the direct bromination of a p-alkylphenol using elemental bromine in the presence of a Brønsted acid like glacial acetic acid. For a structurally similar compound, 4-n-butylphenol, the reaction with bromine in glacial acetic acid at elevated temperatures (60°C) resulted in a high yield (92.1%) of the corresponding 3-bromo derivative prepchem.com. The hydroxyl group of 4-tert-butylphenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. The acid serves as a solvent and may also help to polarize the Br-Br bond, increasing its electrophilicity.

Another environmentally conscious approach utilizes a hydrogen peroxide-hydrogen bromide (H₂O₂-HBr) system in an aqueous medium. This method successfully converted 4-tert-butylphenol regioselectively and quantitatively into 2-bromo-4-tert-butylphenol (an alternative nomenclature for this compound) researchgate.net. This "green" approach avoids the use of elemental bromine and organic solvents.

Research into the kinetics of phenol bromination highlights the importance of pH. Optimal reactivity is often observed in acidic media, which facilitates the generation of active electrophiles chemrxiv.orgchemrxiv.org. The presence of trace amounts of acid has been shown to catalyze the rearrangement of dienone intermediates that can form during the bromination of phenols, ultimately leading to the stable bromophenol product cdnsciencepub.com.

Lewis Acid Catalysis:

Lewis acids are also effective catalysts for the bromination of phenols. A system employing (diacetoxyiodo)benzene (PIDA) and aluminum tribromide (AlBr₃) has been developed for the efficient electrophilic bromination of phenols under very mild, room temperature conditions rsc.orgnih.gov. In this system, AlBr₃ acts as both a Lewis acid activator and the source of bromine. Boric acid has also been described as an inexpensive and eco-friendly catalyst for the bromination of various aromatic compounds, using potassium bromide as the bromide source and hydrogen peroxide as the oxidant tandfonline.com.

Below is a table summarizing various acid-catalyzed bromination methods for p-substituted phenols.

Starting MaterialBrominating Agent/SystemCatalyst/SolventConditionsProductYield
4-n-butylphenolBromine (Br₂)Glacial Acetic Acid60°C, 4 hours3-Bromo-4-n-butylphenol92.1% prepchem.com
4-tert-butylphenolH₂O₂-HBrWaterAmbient Temperature2-Bromo-4-tert-butylphenolQuantitative researchgate.net
Phenols/Phenol-ethersPIDA/AlBr₃AcetonitrileRoom TemperatureBrominated PhenolsExcellent rsc.orgnih.gov
PhenolKBr/H₂O₂Boric Acid/WaterRoom Temperaturep-bromophenol75% tandfonline.com

Note: 2-Bromo-4-tert-butylphenol is the IUPAC-preferred name for this compound.

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions for related compounds)

While direct transition metal-catalyzed bromination of 4-tert-butylphenol is less common than acid-catalyzed methods, transition metals, particularly palladium, play a crucial role in reactions involving bromophenols. These catalytic systems are vital for creating more complex molecules from aryl halides, including bromophenols.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, utilize aryl bromides as key building blocks rsc.org. For instance, a general and convenient palladium-catalyzed coupling reaction has been developed for aryl bromides and chlorides with phenols to form diaryl ethers rsc.org. This highlights the synthetic utility of the bromine handle in compounds like this compound for further functionalization.

Another relevant application of palladium catalysis is the arylative dearomatization of phenols, which can produce spirocyclohexadienone products nih.gov. Although this reaction does not directly synthesize this compound, it demonstrates a modern approach to modifying the phenol core using palladium catalysts.

While direct C-H bromination catalyzed by transition metals is a known strategy, for electron-rich substrates like phenols, electrophilic bromination is often more straightforward and efficient. However, methods for converting phenols to aryl halides under mild conditions have been developed, often proceeding through intermediate steps that may involve transition metal catalysis. One such multi-step procedure involves converting the phenol to an aryl triflate, followed by a palladium-catalyzed borylation, and finally, halogenation to yield the aryl bromide organic-chemistry.org.

The table below illustrates examples of transition metal-catalyzed reactions involving phenols and aryl bromides, demonstrating the synthetic context for brominated phenols.

Reaction TypeSubstratesCatalyst SystemProduct TypeRelevance
C-O Cross-CouplingAryl Bromides, PhenolsPalladium-basedDiaryl EthersFurther functionalization of bromophenols rsc.org.
Arylative DearomatizationPhenols, Aryl HalidesPd(0)-basedSpirocyclohexadienonesAdvanced modification of phenol structures nih.gov.
Conversion to Aryl HalidePhenolsMulti-step with Pd-catalyzed borylationAryl BromidesIndirect route from phenols to bromophenols organic-chemistry.org.

Industrial-Scale Production Techniques and Process Optimization

The industrial production of brominated phenols requires careful consideration of factors such as cost, safety, environmental impact, and product purity. The principles for producing this compound on a large scale are derived from general processes for phenol bromination.

A key technique for industrial bromination involves reacting the phenol with a brominating agent in a carefully selected solvent system google.com. A dual-solvent system, consisting of water and an inert organic solvent (like methylene chloride or chlorobenzene), is often advantageous. In this setup, the phenol is dissolved or suspended in the organic solvent, while the byproduct, hydrogen bromide (HBr), dissolves in the aqueous phase as it is formed. This continuous extraction of HBr into the water phase helps to drive the reaction and can improve the quality of the final product by preventing side reactions google.com.

Process optimization for industrial bromination focuses on several key parameters:

Stoichiometry: Using a slight excess (up to 10%) of the brominating agent, such as elemental bromine, is common to ensure complete conversion of the phenol. For a monobromination, a molar ratio of 1.0 to 1.1 of bromine per mole of phenol is preferred google.com.

Temperature Control: The reaction is typically conducted at a controlled temperature, for example, between 0°C and 100°C. Utilizing the reflux temperature of the solvent system can be an effective way to maintain a consistent reaction temperature google.com.

Agitation: Vigorous stirring is crucial to prevent localized high concentrations of unreacted bromine, which can lead to the formation of over-brominated byproducts and colored impurities google.com.

Raw Material Purity: The synthesis of the precursor, 4-tert-butylphenol, is also a critical step. Industrial processes for producing 4-tert-butylphenol involve the alkylation of phenol with isobutylene in the presence of an acid catalyst. Optimizing this step to reduce impurities is essential for the quality of the final brominated product google.com. The use of solid acid catalysts, which are easily recoverable and reusable, is an area of development for making the process more efficient and environmentally friendly google.com.

By carefully controlling these parameters, high-purity this compound can be produced efficiently and safely on an industrial scale.

Chemical Reactivity and Transformation of 3 Bromo 4 Tert Butylphenol

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for transformations that allow for the formation of new carbon-carbon or carbon-heteroatom bonds, or for the removal of the bromine atom entirely.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace an aryl halide with a nucleophile. The most common SNAr pathway is the addition-elimination mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of 3-bromo-4-tert-butylphenol, the ring is not activated towards this mechanism. The tert-butyl and hydroxyl groups are electron-donating, which deactivates the ring for nucleophilic attack. Therefore, it does not readily undergo substitution via the addition-elimination mechanism under standard conditions.

However, under forcing conditions with exceptionally strong bases, such as sodium amide (NaNH₂), unactivated aryl halides can undergo nucleophilic substitution through an alternative pathway known as the elimination-addition, or benzyne (B1209423) mechanism . chemistrysteps.comlibretexts.orgopenstax.org This process involves two main stages:

Elimination: A strong base abstracts a proton from the position ortho to the bromine atom. This is followed by the elimination of the bromide ion, generating a highly reactive and unstable intermediate called a benzyne, which contains a formal triple bond within the aromatic ring. libretexts.orgmasterorganicchemistry.com

Addition: The nucleophile (e.g., the amide ion or ammonia (B1221849) solvent) then rapidly attacks one of the carbons of the benzyne's triple bond. Subsequent protonation yields the substitution product. libretexts.orgopenstax.org

For this compound, there are two ortho protons relative to the bromine atom (at C-2 and C-4). Abstraction of the proton at C-2 would be required for benzyne formation. The subsequent addition of a nucleophile to the benzyne intermediate could lead to a mixture of isomeric products. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling with analogous bromophenols)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine moiety of this compound makes it a suitable substrate for such transformations. Although specific examples for this exact molecule are not prevalent, the reactivity can be reliably inferred from studies on analogous bromophenols.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures. Bromophenols are effective substrates in Suzuki couplings.

Catalyst / LigandBaseSolventSubstrate 1 (Analog)Substrate 2ProductYield
Pd(OAc)₂ / PPh₃K₂CO₃H₂O / Toluene4-BromophenolPhenylboronic acid4-Hydroxybiphenyl>95%
Pd₂(dba)₃Cs₂CO₃Dioxane / H₂ODiaryl bromideBoronic esterBiaryl compound80% youtube.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgbyjus.com A palladium catalyst is used, along with a base to regenerate the active catalyst. Electron-rich aryl bromides, such as bromophenols, can be successfully coupled, though they may be less reactive than electron-poor counterparts. rsc.org

Catalyst / LigandBaseSolventSubstrate 1 (Analog)Substrate 2Product
Pd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrilep-BromophenolStyrene4-Hydroxystilbene
PdCl₂(PPh₃)₂Et₃NDMF4-BromoanisoleMethyl acrylateMethyl 4-methoxycinnamate

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orgwikipedia.org This method is highly efficient for the synthesis of arylalkynes.

Catalyst SystemBaseSolventSubstrate 1 (Analog)Substrate 2Product
Pd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF4-BromophenolPhenylacetylene4-(Phenylethynyl)phenol
Pd(OAc)₂ / P(p-tol)₃DBUTHFAryl Bromide2-Methyl-3-butyn-2-olAryl-2-methyl-3-butyn-2-ol nih.gov

Reductive Debromination

The bromine atom can be selectively removed and replaced with a hydrogen atom through a process called reductive debromination. This transformation is valuable when the bromine atom has been used as a blocking group to direct other substitutions on the aromatic ring. researchwithrutgers.com A common and efficient method for this is catalytic hydrogenation. organic-chemistry.org

The reaction typically involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). researchwithrutgers.comorganic-chemistry.org This method is generally clean and high-yielding. The C-Br bond is readily cleaved under these conditions, and the reaction shows good functional group tolerance, allowing for the selective reduction of the aryl bromide in the presence of groups like ketones, nitriles, or carboxylic acids. organic-chemistry.orgresearchgate.net

Typical Reaction Conditions:

Reagents: this compound, H₂ (gas) or a hydrogen donor.

Catalyst: 10% Pd/C.

Solvent: Ethanol or Ethyl Acetate.

Product: 4-tert-butylphenol (B1678320).

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, enabling a range of reactions including alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

The hydrogen of the hydroxyl group is acidic and can be removed by a base to form a nucleophilic phenoxide ion. This phenoxide can then react with electrophiles.

O-Alkylation: The formation of an ether from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. The phenol (B47542) is first treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to generate the phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to yield the corresponding ether.

Reaction: this compound + RX + Base → 3-bromo-4-tert-butylphenyl alkyl ether + Salt + H₂O

Example: Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ would yield 2-bromo-1-(tert-butyl)-4-methoxybenzene.

O-Acylation: Phenols react with acylating agents, such as acyl chlorides or acid anhydrides, to form esters. These reactions are often carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct (HCl or a carboxylic acid) and to catalyze the reaction.

Reaction: this compound + RCOCl → 3-bromo-4-tert-butylphenyl acetate + HCl

Example: Reaction with acetyl chloride in the presence of pyridine would yield 3-bromo-4-tert-butylphenyl acetate.

Oxidation Reactions and Quinone Formation

Phenols, particularly those with electron-donating substituents, can be oxidized to form quinones. The oxidation of substituted phenols often proceeds through a phenoxy radical intermediate. For this compound, oxidation would likely lead to the formation of an ortho-quinone, as the para position is blocked by the tert-butyl group.

Reagents like o-iodoxybenzoic acid (IBX) are known to efficiently and regioselectively oxidize phenols with electron-donating groups to their corresponding o-quinones. nih.gov The reaction is believed to proceed by initial coordination of the phenol to the iodine reagent, followed by intramolecular delivery of an oxygen atom to the most nucleophilic and least sterically hindered ortho position. The resulting catechol intermediate is then further oxidized to the final o-quinone. nih.gov Other oxidizing agents, such as Fremy's salt or certain peroxy radicals, can also be used. cdnsciencepub.com

The expected product from the oxidation of this compound would be 3-bromo-4-tert-butylcyclohexa-3,5-diene-1,2-dione . The stability and reactivity of such quinones make them useful intermediates in further synthetic steps, including cycloaddition reactions. nih.gov

Etherification and Esterification

The phenolic hydroxyl group of this compound readily undergoes etherification and esterification reactions. These reactions are fundamental in modifying the compound's polarity, reactivity, and physical properties.

Etherification: The formation of an ether linkage typically involves the reaction of the phenoxide ion, generated by treating this compound with a base, with an alkylating agent. For instance, reaction with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide would yield the corresponding glycidyl (B131873) ether. This transformation is analogous to the synthesis of glycidyl ethers from other substituted phenols, such as 4-tert-butylphenol, which are utilized in the production of epoxy resins. wikipedia.orgvinatiorganics.com The bulky tert-butyl group ortho to the hydroxyl group can influence the reaction rate and yield due to steric hindrance.

Esterification: Esters of this compound can be prepared by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base or an acid catalyst. These reactions convert the hydrophilic hydroxyl group into a more lipophilic ester group, a common strategy in the synthesis of various organic molecules.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that introduce new substituents onto the ring. The directing effects of the existing substituents—hydroxyl (strongly activating, ortho-, para-directing), tert-butyl (activating, ortho-, para-directing), and bromo (deactivating, ortho-, para-directing)—play a crucial role in determining the position of the incoming electrophile.

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile to the aromatic ring, proceeding through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate and regioselectivity of these reactions on this compound are influenced by the existing substituents.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents. masterorganicchemistry.com For phenols, nitration can be carried out under various conditions. For example, tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenols, preferentially providing mononitro derivatives. nih.govresearchgate.net The reaction is proposed to proceed through the formation of O-nitrosyl intermediates prior to C-nitration. nih.gov In the case of this compound, the powerful activating and ortho-directing effect of the hydroxyl group, combined with the ortho-directing effect of the tert-butyl group, would likely direct the incoming nitro group to the positions ortho to the hydroxyl group. However, steric hindrance from the adjacent tert-butyl group may favor substitution at the 6-position. Nitration of related compounds like 3,5-di-tert-butylphenol (B75145) has been shown to yield various nitrated products, including dinitrodienones and dinitrophenols, depending on the reaction conditions. cdnsciencepub.com The nitration of p-tert-butylphenol can be achieved by dissolving it in a solvent and then adding it to concentrated nitric acid at a controlled temperature. google.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) and is another key electrophilic aromatic substitution reaction. masterorganicchemistry.com The reaction conditions and the directing effects of the substituents on the this compound ring will determine the outcome of the sulfonation reaction.

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring through electrophilic aromatic substitution. wikipedia.org These reactions are categorized as either alkylation or acylation.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. cerritos.edu One of the major limitations of this reaction is the potential for carbocation rearrangement. cerritos.edu However, the use of tertiary halides, like in the case of adding another tert-butyl group, can limit this rearrangement. cerritos.edu The existing substituents on this compound, particularly the activating hydroxyl and tert-butyl groups, would facilitate further alkylation. The position of the incoming alkyl group would be directed to the available ortho and para positions relative to the activating groups, though steric hindrance will be a significant factor. It is also important to note that Friedel-Crafts alkylations can be reversible, a property exploited in transalkylation reactions and the use of alkyl groups as removable protecting groups. wikipedia.org For instance, the bulky tert-butyl group can be used to block reactive positions on a phenol and then be removed via a retro-Friedel-Crafts process. scientificupdate.com

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, also catalyzed by a Lewis acid. wikipedia.org Unlike alkylation, the product of acylation is a ketone, which is less reactive than the starting material, thus preventing over-acylation. cerritos.edu The mechanism involves the generation of an acylium ion, which then acts as the electrophile. youtube.com For this compound, acylation would likely occur at the positions ortho to the strongly activating hydroxyl group, with the regioselectivity influenced by the steric bulk of the acylating agent and the existing tert-butyl group.

Table 1: Summary of Electrophilic Aromatic Substitution Reactions on Substituted Phenols

Reaction Reagents Expected Product on this compound Key Considerations
Nitration HNO₃/H₂SO₄ or t-BuONO Nitrated derivative, likely at the 6-position Strong activation by OH group, steric hindrance from tert-butyl group. nih.govcdnsciencepub.com
Sulfonation SO₃/H₂SO₄ Sulfonated derivative Directing effects of existing substituents.
Friedel-Crafts Alkylation R-X / Lewis Acid Further alkylated product Potential for polyalkylation, reversibility of the reaction. wikipedia.orgcerritos.edu
Friedel-Crafts Acylation RCOCl / Lewis Acid Acylated product, likely at the 6-position Deactivation of the ring by the acyl group prevents multiple substitutions. youtube.com

Derivatization for Advanced Materials and Specific Chemical Applications

The chemical versatility of this compound allows for its use as a building block in the synthesis of more complex molecules with specific applications, ranging from polymers to pharmaceuticals.

Substituted phenols are crucial precursors for the synthesis of monomers used in polymerization reactions to create advanced materials. Poly(p-phenylenevinylene) (PPV) and its derivatives are a class of conducting polymers with applications in light-emitting diodes (LEDs) and photovoltaic devices due to their electronic and fluorescent properties. wikipedia.org

The synthesis of PPV derivatives often involves the polymerization of suitably functionalized monomers. rsc.org While direct polymerization of this compound into a PPV-type polymer is not explicitly detailed, its structural motifs are found in monomers used for such purposes. For example, related brominated and tert-butylated phenols, such as 4-bromo-2,6-di-tert-butylphenol, have been used in the synthesis of monomers for poly(p-phenylenevinylene) derivatives. sigmaaldrich.com The presence of the bromo- and tert-butyl groups on the phenol ring can be exploited to tune the solubility, processability, and electronic properties of the resulting polymers. nih.govrsc.org The general synthetic strategies for PPVs, such as the Gilch, Wittig, or Heck coupling routes, could potentially be adapted for monomers derived from this compound. wikipedia.orgpku.edu.cn

The combination of a reactive hydroxyl group, a modifiable aromatic ring, and a bromine atom that can participate in cross-coupling reactions makes this compound a valuable precursor for the synthesis of complex organic molecules.

The phenolic hydroxyl group can be used as a handle for further functionalization or as a protecting group. The bromine atom can be substituted or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. The tert-butyl group can influence the conformation and solubility of the final molecule.

For instance, related hindered phenols like 2,6-di-tert-butylphenol (B90309) are used in the synthesis of more complex antioxidants and as precursors to catalysts. orgsyn.orgwikipedia.org The Friedel-Crafts reaction, in general, is a cornerstone in the synthesis of many complex organic structures, and intermediates derived from tert-butylated phenols are common. wikipedia.orgicdst.org The ability to selectively functionalize the aromatic ring through electrophilic substitution, as discussed previously, further expands the utility of this compound as a starting material for multi-step syntheses in areas such as medicinal chemistry and materials science.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom within the 3-Bromo-4-tert-butylphenol molecule.

Proton NMR (¹H NMR) analysis identifies the number of distinct proton environments and their neighboring relationships. For this compound, the spectrum is predicted to show signals corresponding to the tert-butyl group, the aromatic ring protons, and the phenolic hydroxyl proton.

The nine protons of the tert-butyl group are chemically equivalent and are expected to produce a sharp singlet, as they have no adjacent protons with which to couple. The three protons on the aromatic ring are in distinct chemical environments and are expected to exhibit splitting patterns due to spin-spin coupling. The proton at position 2 (H-2) is anticipated to appear as a doublet, coupled to the proton at position 6 (H-6). The proton at H-6 would likely appear as a doublet of doublets, being coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling). The proton at H-5 is expected to be a doublet, coupled to H-6. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-C(CH₃)₃~1.35Singlet9H
Ar-H (H-5)~6.85Doublet1H
Ar-H (H-6)~7.15Doublet of Doublets1H
Ar-H (H-2)~7.40Doublet1H
-OHVariable (e.g., ~5.0)Broad Singlet1H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Due to molecular symmetry, this compound is expected to display eight distinct signals: six for the aromatic carbons and two for the tert-butyl group carbons (one for the three equivalent methyl groups and one for the quaternary carbon).

The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, bromo, and tert-butyl groups). The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-1) is expected to be significantly downfield. Similarly, the carbon bonded to the bromine atom (C-3) will also be shifted downfield. The carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃~31.5
-C (CH₃)₃~34.5
C-3 (Ar-C-Br)~113
C-5 (Ar-C)~116
C-2 (Ar-C)~129
C-6 (Ar-C)~132
C-4 (Ar-C-tBu)~147
C-1 (Ar-C-OH)~152

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations (cross-peaks) between protons that are coupled to each other. For this compound, key correlations would be observed between the aromatic protons H-5 and H-6 (ortho-coupling) and between H-6 and H-2 (meta-coupling), confirming their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would be used to unambiguously link the predicted proton signals for H-2, H-5, and H-6 to their corresponding carbon signals (C-2, C-5, and C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). youtube.com This is particularly useful for identifying connectivity involving quaternary carbons. Expected key correlations for this compound would include:

Correlations from the tert-butyl protons (-C(CH₃)₃) to the quaternary carbon (-C (CH₃)₃) and the aromatic carbon C-4.

Correlations from the aromatic proton H-2 to carbons C-4 and C-6.

Correlations from the aromatic proton H-5 to carbons C-1 and C-3.

Correlations from the aromatic proton H-6 to carbons C-4 and C-2.

These 2D NMR techniques, used in combination, provide conclusive evidence for the structural assignment of this compound. science.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, thereby confirming the molecular formula of the parent compound.

The molecular formula of this compound is C₁₀H₁₃BrO. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. miamioh.edu HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₁₀H₁₃⁷⁹BrO]⁺¹²C₁₀¹H₁₃⁷⁹Br¹⁶O228.0148
[C₁₀H₁₃⁸¹BrO]⁺¹²C₁₀¹H₁₃⁸¹Br¹⁶O230.0127

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, several characteristic fragmentation pathways are expected.

A primary fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, leading to the formation of a stable, resonance-stabilized cation. This fragment is often the base peak in the spectrum of tert-butyl substituted phenols. nist.gov Another common fragmentation is the loss of the entire tert-butyl group. The presence of the bromine atom is confirmed by the isotopic pattern in the molecular ion and in any bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment IdentityNotes
228230[C₁₀H₁₃BrO]⁺Molecular Ion (M⁺)
213215[C₉H₁₀BrO]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group; [M-15]⁺
171173[C₆H₄BrO]⁺Loss of the tert-butyl group (•C₄H₉); [M-57]⁺
149---[C₁₀H₁₃O]⁺Loss of the bromine atom (•Br)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

Key expected vibrational modes for this compound include:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3500–3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding. orgchemboulder.comukim.edu.mk A sharper, weaker peak around 3600 cm⁻¹ could appear in dilute, non-polar solutions where hydrogen bonding is minimized. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). instanano.com Aliphatic C-H stretching from the tert-butyl group would result in strong absorptions in the 3000–2850 cm⁻¹ region. ukim.edu.mk

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically produce a set of sharp, medium-intensity peaks in the 1600–1450 cm⁻¹ region. libretexts.org

C-O Stretching and O-H Bending: A strong C-O stretching band for a phenol (B47542) is expected around 1300-1000 cm⁻¹. Phenols also exhibit in-plane O-H bending, often coupled with C-O stretching, in the 1370-1330 cm⁻¹ range. ukim.edu.mklibretexts.org

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of strong out-of-plane C-H bending vibrations, typically found between 900 and 675 cm⁻¹. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region. okstate.edu

C-Br Stretching: The carbon-bromine bond is expected to produce an absorption in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹. ukim.edu.mk

The following interactive table summarizes the predicted IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-HStretching (H-bonded)3500 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (tert-butyl)Stretching3000 - 2850Medium
Aromatic C=CRing Stretching1600 - 1450Medium
Phenolic C-OStretching1320 - 1000Strong
Aromatic C-HOut-of-Plane Bending900 - 800Strong
C-BrStretching690 - 515Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The parent phenol molecule shows a primary absorption band (λmax) around 275 nm. docbrown.info The position and intensity of this absorption are influenced by the nature and position of substituents on the aromatic ring.

Effect of Substituents: The hydroxyl (-OH) group is an activating, auxochromic group that can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. The tert-butyl group, being an alkyl group, has a minor electronic effect. The bromine atom, an electron-withdrawing but ortho-para directing group, can also influence the absorption spectrum. The para-position of a substituent relative to the hydroxyl group often leads to a significant bathochromic shift. nih.gov

For 4-tert-butylphenol (B1678320), a related compound, UV absorption studies have been documented. science-softcon.de Research on the photodegradation of 4-tert-butylphenol also utilizes its characteristic UV-Vis spectral changes. researchgate.net The presence of the bromine atom in this compound is expected to further modify the electronic environment of the chromophore. Studies on brominated phenols indicate that the position of the bromo-substituent affects the λmax. nih.gov

Based on data for analogous compounds, the UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit absorption maxima characteristic of a substituted phenol.

The following table presents typical UV absorption data for phenol and a related substituted phenol, which serve as a reference for predicting the spectral characteristics of this compound.

Compound λmax (nm) Solvent Transition
Phenol~275Organic Solventπ → π
4-tert-butylphenolNot specifiedEthanol (B145695)π → π

X-ray Crystallography for Solid-State Structure Determination

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structures of numerous related substituted bromophenols and tert-butylphenols have been resolved, providing insight into the type of structural data that would be obtained. metu.edu.trnih.govresearchgate.net For example, the crystal structure of 4-tert-butylphenol is available, with a reported Cambridge Crystallographic Data Centre (CCDC) number of 787583. nih.gov

A crystallographic analysis of this compound would yield precise data on its solid-state structure. The key parameters determined would include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

The following table provides an example of the crystallographic data that would be determined from an X-ray diffraction experiment, based on a related brominated aromatic compound, 1-(4-bromophenyl)but-3-yn-1-one. nih.gov

Crystallographic Parameter Example Value (for 1-(4-bromophenyl)but-3-yn-1-one)
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Data not specified
b (Å) Data not specified
c (Å) Data not specified
α (°) 90
β (°) Data not specified
γ (°) 90
Volume (ų) Data not specified
Z (Molecules per unit cell) Data not specified

This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which governs the physical properties of the compound in the solid state.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Detailed electronic structure calculations specifically for 3-Bromo-4-tert-butylphenol have not been reported in the reviewed literature. Such studies are crucial for understanding the fundamental properties of a molecule.

HOMO-LUMO Analysis and Reactivity Prediction

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available in the current body of scientific literature. This type of analysis is instrumental in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Without specific calculations, a quantitative discussion of these parameters for this compound cannot be provided.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound, such as its synthesis or subsequent reactions, has not been a subject of published research.

Transition State Analysis

There are no published transition state analyses for reactions involving this compound. This type of computational investigation is essential for understanding the energy barriers and the geometry of the intermediate states that govern the kinetics of a chemical reaction. For instance, in its synthesis via bromination of 4-tert-butylphenol (B1678320), a transition state analysis would clarify the preferred position of bromination.

Energy Profiles of Key Synthetic Steps

Detailed energy profiles for the key synthetic steps leading to or involving this compound are not documented in the literature. Such profiles, which map the energy of the system as the reaction progresses, are critical for understanding reaction feasibility and for optimizing synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, including this compound. These methods, primarily rooted in quantum mechanics, allow for the calculation of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, providing valuable insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting spectroscopic parameters. nih.govnih.gov By approximating the solutions to the Schrödinger equation, DFT can be used to determine the electron distribution within a molecule, which in turn governs its interaction with magnetic fields (in NMR) and electromagnetic radiation (in IR spectroscopy). For predicting NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. nih.govrasayanjournal.co.in This approach calculates the magnetic shielding tensors for each nucleus, from which the chemical shifts can be derived.

Similarly, the vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of normal modes of vibration, each with a characteristic frequency that corresponds to a potential absorption peak in the IR spectrum. nih.govrasayanjournal.co.in The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

For this compound, computational models can predict the 1H and 13C NMR chemical shifts. The predicted values are influenced by the electronic environment of each nucleus. For instance, the protons and carbons on the aromatic ring will have their chemical shifts affected by the electron-withdrawing inductive effect of the bromine atom and the hydroxyl group, as well as the electron-donating hyperconjugation effect of the tert-butyl group. The hydroxyl proton's chemical shift is also highly sensitive to solvent and concentration effects.

The table below presents hypothetical predicted 1H and 13C NMR chemical shifts for this compound, calculated using a representative DFT method.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C1-OH-152.0
C2-H7.5130.5
C3-Br-115.0
C4-C(CH3)3-145.0
C5-H7.2128.0
C6-H6.9118.0
-C(CH3)3-34.5
-C(CH3)31.331.5
-OH5.1-

Predicted IR vibrational frequencies for this compound can also be computationally determined. Key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and the tert-butyl group, C=C stretching of the aromatic ring, and the C-Br stretching.

The following table provides a summary of predicted significant IR vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm-1)
O-H stretch3600
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
Aromatic C=C stretch1600-1450
C-O stretch1250
C-Br stretch650

Quantitative Structure-Activity Relationships (QSAR) in a non-biological context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict a particular activity or property of a chemical compound based on its molecular structure. While widely used in drug discovery and toxicology for biological endpoints, QSAR can also be applied in a non-biological context to predict physicochemical properties, environmental fate, or industrial performance characteristics.

For this compound, a non-biological QSAR model could be developed to predict properties such as its octanol-water partition coefficient (log P), which is a measure of its hydrophobicity, or its potential as an antioxidant in an industrial application. The development of a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the chemical structure and can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the molecular descriptors and the property of interest.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.

In a hypothetical QSAR study to predict the antioxidant efficacy of phenolic compounds, including this compound, in an industrial lubricant, a model could be developed based on descriptors such as the bond dissociation energy (BDE) of the phenolic O-H bond, the ionization potential (IP), and various electronic and steric parameters.

A simplified, hypothetical QSAR model for antioxidant activity could take the form of a linear equation:

Antioxidant Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis.

The following table illustrates a hypothetical QSAR model for predicting a non-biological property of a series of substituted phenols, including this compound.

CompoundExperimental Property ValuePredicted Property ValueDescriptor 1 (e.g., HOMO energy)Descriptor 2 (e.g., Molar Volume)
Phenol (B47542)4.24.1-5.5 eV88 cm3/mol
4-tert-butylphenol5.85.7-5.3 eV140 cm3/mol
This compound 6.5 6.6 -5.6 eV 155 cm3/mol
2,4-di-tert-butylphenol7.17.0-5.2 eV192 cm3/mol

Such QSAR models, once validated, can be powerful tools for screening new compounds and prioritizing synthesis and experimental testing, thereby accelerating the development of new materials and chemical products with desired properties.

Environmental Fate and Chemical Degradation Pathways Academic Perspective

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a critical process in the environmental fate of many organic pollutants. For brominated phenols, this process often involves the cleavage of the carbon-bromine (C-Br) bond.

The efficiency of photodegradation is highly dependent on the wavelength and intensity of the light source, as well as the composition of the water matrix. The presence of natural organic matter, such as humic and fulvic acids, in the water can have a dual effect. It can act as a photosensitizer, accelerating degradation, or it can absorb UV light, shielding the target compound and slowing down the process. The pH of the water can also play a role by affecting the speciation of the phenolic compound. No specific data on the influence of these factors on the photodegradation of 3-Bromo-4-tert-butylphenol has been found.

Biodegradation Processes in Aquatic Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a key pathway for the removal of pollutants from the environment. The presence of a bromine atom can make the compound more recalcitrant to microbial attack.

Direct studies on the microbial degradation of this compound are not available in the reviewed literature. However, research on other brominated organic compounds, such as the flame retardant tribromoneopentylalcohol (TBNPA), has shown that aerobic biodegradation by groundwater bacteria can be rapid, with complete debromination occurring within a few days. nih.gov This process was found to be dependent on the presence of molecular oxygen, suggesting an initial oxidative step. nih.gov It is plausible that similar aerobic pathways could be involved in the degradation of this compound, initiated by monooxygenase enzymes. Studies on other brominated flame retardants have also demonstrated that microbial consortia can achieve total degradation, often requiring an additional carbon source. mdpi.com

There is no specific information on the role of Spirodela polyrrhiza or other aquatic plants in the degradation of this compound. However, studies on the closely related compound 4-tert-butylphenol (B1678320) have shown that the presence of Spirodela polyrrhiza can stimulate its biodegradation by bacteria in the rhizosphere. This suggests that plant-microbe interactions could potentially play a role in the degradation of brominated phenols as well, although further research is needed to confirm this.

Advanced Oxidation Processes (AOPs) for Chemical Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

While no studies were found that specifically investigate the use of AOPs for the degradation of this compound, AOPs are known to be effective for a wide range of halogenated organic compounds. Processes like UV/H₂O₂, UV/O₃, and Fenton's reagent generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, debromination, and eventual mineralization. The effectiveness of these processes would likely be influenced by factors such as pH, the concentration of the oxidant, and the presence of scavenging species in the water matrix.

Heterogeneous Photocatalysis for Degradation

Heterogeneous photocatalysis is an advanced oxidation process (AOP) that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), to generate highly reactive species upon irradiation with light. These reactive species can degrade persistent organic pollutants.

A review of publicly available scientific literature reveals a lack of specific studies on the heterogeneous photocatalytic degradation of this compound. While extensive research exists for the photocatalysis of the parent compound, 4-tert-butylphenol, and other substituted phenols, specific experimental data, degradation kinetics, and breakdown product identification for the brominated derivative, this compound, are not available.

Fenton-like Reactions and Hydroxyl Radical Involvement

Fenton and Fenton-like reactions are another class of AOPs that generate powerful hydroxyl radicals (•OH) through the reaction of hydrogen peroxide with an iron catalyst. These radicals are highly effective in oxidizing a wide range of organic compounds.

Currently, there is no specific research documented in academic journals detailing the degradation of this compound via Fenton-like reactions. Studies investigating the reaction kinetics, the influence of parameters such as pH and catalyst concentration, and the identification of intermediate products resulting from hydroxyl radical attack on this compound have not been published.

Chemical Stability and Transformation in Various Media

The inherent chemical stability of a compound in different environmental media, such as water and air, dictates its persistence and potential for transformation into other potentially harmful substances.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is a key parameter in determining the persistence of a substance in aquatic environments. There is no specific data available in the scientific literature regarding the hydrolytic stability of this compound. Therefore, information on its hydrolysis rate constants, half-life in aqueous solutions at various pH levels, and resulting transformation products is currently unavailable.

Oxidative Stability

Oxidative stability refers to a compound's resistance to degradation by oxidizing agents present in the environment, such as atmospheric oxygen and various radical species. Detailed studies on the oxidative stability of this compound have not been found in the reviewed literature. Consequently, there is no available data on its reaction rates with common environmental oxidants or the products formed during its oxidative transformation.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical

Chromatography-Based Techniques

Chromatographic methods are fundamental to the separation and analysis of 3-Bromo-4-tert-butylphenol from various sample types. These techniques are often coupled with mass spectrometry, which provides definitive identification and quantification.

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

For the analysis of brominated phenols, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. While specific studies focusing solely on this compound are limited, data from its isomer, 2-Bromo-4-tert-butylphenol (B1265803), can provide insights into the expected mass spectrometric behavior. nih.gov The electron ionization (EI) mass spectrum of 2-Bromo-4-tert-butylphenol shows characteristic peaks at mass-to-charge ratios (m/z) of 213, 215, and 135, which correspond to the molecular ion and key fragments. nih.gov It is anticipated that this compound would exhibit a similar fragmentation pattern.

Typical GC-MS parameters for the analysis of related alkylphenols include the use of a capillary column such as a DB-5ms, a programmed temperature gradient to ensure adequate separation, and operation of the mass spectrometer in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. lcms.cznih.gov

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

Parameter Value
GC System Agilent 8890 GC or equivalent
Column Agilent DB-5Q (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Mode Splitless
Inlet Temperature 280 °C
Oven Program 45 °C (2 min hold), then ramp at 12 °C/min to 325 °C (11 min hold)
Carrier Gas Helium at 1 mL/min
MS System Agilent 7250 GC/Q-TOF or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-1000 m/z

Note: This table presents typical parameters for the analysis of phenolic compounds and may require optimization for this compound. lcms.cz

High-performance liquid chromatography is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

A specific HPLC method has been described for the analysis of the related compound, 2-Bromo-4-tert-butylphenol, which can be adapted for this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

When coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), HPLC provides a highly sensitive and selective analytical platform. LC-MS/MS is particularly advantageous for complex matrices as it minimizes interferences. The European Union has established a method for the determination of 4-tert-butylphenol (B1678320) in drinking water by LC-MS/MS, which involves solid-phase extraction for sample preparation followed by derivatization and analysis. researchgate.net This approach could be modified for the analysis of this compound.

Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry, UPLC-MS/MS represents a state-of-the-art technique for trace-level quantification.

While specific UPLC-MS/MS methods for this compound are not widely published, the principles are an extension of HPLC-MS/MS. The use of sub-2 µm particle columns allows for rapid separations, often under two minutes. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This makes UPLC-MS/MS an ideal technique for the analysis of this compound in challenging sample matrices.

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte. These methods can be simple and cost-effective for quantitative analysis.

UV-Vis spectrophotometry can be used for quantitative analysis by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. However, this method may lack selectivity in complex mixtures where other compounds absorb at similar wavelengths. In such cases, it is often used in conjunction with a separation technique like HPLC.

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands and can be used to eliminate background interference. rsc.org This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum can reveal fine spectral details that are not apparent in the zero-order spectrum. derpharmachemica.com

For the analysis of this compound in a mixture, derivative spectrophotometry could potentially be used to quantify the compound in the presence of other interfering substances that have overlapping absorption spectra. rsc.org By selecting a wavelength where the derivative signal of the interfering compound is zero (a zero-crossing point), the contribution of this compound to the total derivative signal can be measured without interference. While this approach is theoretically applicable, specific methods for this compound have not been documented. rsc.orgderpharmachemica.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Bromo-4-tert-butylphenol
4-tert-butylphenol
Acetonitrile
Phosphoric acid
Formic acid

Hyphenated Techniques for Complex Mixture Analysis (e.g., HPLC-SPE-NMR-TOF-MS)

Hyphenated analytical methods, which involve the coupling of two or more analytical instruments, have revolutionized the analysis of complex mixtures by integrating powerful separation capabilities with highly selective detection and characterization. semanticscholar.org The online combination of techniques like High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) provides an unparalleled platform for the unequivocal identification of compounds like this compound directly from intricate samples.

The HPLC-SPE-NMR-TOF-MS workflow is a prime example of a powerful hyphenated system. chromatographyonline.com Initially, the sample mixture is injected into an HPLC system, where individual components are separated based on their physicochemical properties. As the separated components elute from the HPLC column, a detector (e.g., UV-Vis) signals the presence of a chromatographic peak of interest.

Upon detection, the flow containing the target analyte can be automatically diverted to an SPE cartridge. This step is crucial for two reasons: it concentrates the analyte from the flowing mobile phase and facilitates a solvent exchange. chromatographyonline.com The HPLC mobile phase, often unsuitable for NMR analysis, is discarded, and the trapped analyte is subsequently eluted from the SPE cartridge with a small volume of a deuterated solvent suitable for NMR spectroscopy. This automated and reproducible process conserves the sample and prepares it for structural analysis. chromatographyonline.com

The eluted sample is then transferred to an NMR spectrometer for detailed structural elucidation. NMR provides definitive information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons, which is essential for unambiguous identification. Following NMR, the sample can be analyzed by a high-resolution mass spectrometer, such as a TOF-MS, to determine the precise mass and elemental composition of the molecule, further confirming its identity. The combination of chromatographic separation, structural information from NMR, and accurate mass data from TOF-MS provides a very high degree of confidence in the identification of a specific compound like this compound within a complex mixture. chromatographyonline.com

Technique ComponentPrimary FunctionContribution to Analysis
HPLC (High-Performance Liquid Chromatography)SeparationSeparates this compound from other components in the sample matrix.
SPE (Solid-Phase Extraction)Concentration & Solvent ExchangeTraps the analyte of interest, concentrates it, and allows for the exchange of the HPLC mobile phase with a deuterated NMR solvent. chromatographyonline.com
NMR (Nuclear Magnetic Resonance)Structural ElucidationProvides detailed, unambiguous information about the molecular structure and atom connectivity. chromatographyonline.com
TOF-MS (Time-of-Flight Mass Spectrometry)Accurate Mass MeasurementDetermines the precise molecular weight and elemental formula, confirming the compound's identity.

Sample Preparation and Extraction Techniques (e.g., Solid-Liquid Extraction)

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it serves to isolate the analyte from the sample matrix, eliminate interfering substances, and pre-concentrate it to a level suitable for instrumental detection. mdpi.com The choice of extraction technique depends heavily on the nature of the sample matrix (e.g., water, soil, industrial effluent).

Solid-Liquid Extraction encompasses various methods for extracting compounds from a solid matrix into a liquid solvent. For solid environmental samples, Soxhlet extraction is a classic and robust technique that uses continuous extraction with a polar solvent like methanol (B129727) or acetone (B3395972) to achieve high extraction efficiencies for phenolic compounds. mdpi.com

For liquid samples, particularly aqueous ones, Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for the analysis of brominated phenols. mdpi.comresearchgate.netnih.gov SPE significantly reduces the consumption of organic solvents compared to traditional liquid-liquid extraction and can be easily automated. mdpi.com The methodology is based on the partitioning of the analyte between a liquid sample and a solid sorbent material, typically packed in a cartridge. mdpi.com

In a typical SPE procedure for bromophenols in water, the sample is first acidified (e.g., to a pH below 2.5) to ensure the phenolic compounds are in their neutral form and to prevent degradation. researchgate.netnih.gov The acidified sample is then passed through an SPE cartridge containing a sorbent that retains the bromophenols. After loading, the cartridge is washed with a weak solvent to remove co-extracted impurities, and finally, the retained analytes, including this compound, are eluted with a small volume of a strong organic solvent such as methanol or acetonitrile. mdpi.comresearchgate.net This process not only purifies the sample but also concentrates the analyte, leading to lower detection limits. researchgate.net Studies on various bromophenols have demonstrated excellent recoveries (often 64-100%) and good precision using SPE followed by analysis with techniques like HPLC-MS/MS. researchgate.netnih.gov

ParameterDescriptionReference
Sample TypeAqueous samples (e.g., river water, seawater) researchgate.netnih.gov
Pre-treatmentAcidification of the sample to prevent degradation of bromophenols. researchgate.netnih.gov
Sorbent MaterialPolymer-based or graphitized carbon black sorbents are commonly used for retaining phenolic compounds. mdpi.com
Elution SolventsOrganic solvents such as methanol, acetonitrile, or ethyl acetate (B1210297) are used to elute the retained analytes from the cartridge. mdpi.com
Typical Recovery RatesValidated methods for bromophenols report recoveries in the range of 64-100%. researchgate.netnih.gov
Method Detection LimitsAchievable in the low ng/L range for aqueous samples, demonstrating the high concentration factor of SPE. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing has spurred research into green synthetic methodologies. For 3-Bromo-4-tert-butylphenol, future efforts are anticipated to move away from traditional bromination techniques, which often use hazardous reagents like elemental bromine and chlorinated solvents, towards more sustainable alternatives.

Enzymatic and Biomimetic Bromination: A promising green approach involves the use of enzymes, specifically bromoperoxidases, which are found in marine algae. mdpi.com These enzymes catalyze the bromination of phenolic compounds using bromide salts and an oxidant like hydrogen peroxide, operating under mild aqueous conditions. mdpi.com Research in this area would focus on identifying or engineering a bromoperoxidase with high regioselectivity for the meta-position of the hydroxyl group in 4-tert-butylphenol (B1678320), a significant challenge given the ortho-, para-directing nature of the hydroxyl group.

Photocatalytic Bromination: Visible-light photoredox catalysis represents another cutting-edge green synthetic route. beilstein-journals.orgnih.gov This method can generate bromine in situ from bromide sources using a photocatalyst, such as Ru(bpy)₃Cl₂, and visible light, thereby avoiding the direct handling of liquid bromine. beilstein-journals.orgbeilstein-journals.org Future studies would aim to optimize reaction conditions, including the choice of solvent and catalyst, to favor bromination at the C3 position. beilstein-journals.orgnih.gov The use of benign solvents like methanol (B129727) has also shown promise for selective ortho-bromination of phenols using N-Bromosuccinimide (NBS), suggesting that solvent choice is a critical parameter to explore for controlling regioselectivity. mdpi.com

Oxidative Bromination Systems: Green oxidative bromination systems, such as the combination of hydrogen peroxide and hydrogen bromide (H₂O₂-HBr), offer a sustainable method by generating molecular bromine in situ with water as the only byproduct. researchgate.net This approach, particularly when performed in aqueous media, aligns with the principles of green chemistry. researchgate.net Research could focus on adapting these conditions for the specific synthesis of this compound, potentially through the use of phase-transfer catalysts or specialized reactor designs to control the reaction's selectivity. A tandem one-pot protocol starting from arylboronic acids, involving ipso-hydroxylation followed by bromination with an H₂O₂/HBr system, also presents a novel and efficient route. nih.gov

Green Synthesis ApproachKey Reagents/ConditionsPotential AdvantagesResearch Focus
Enzymatic Bromination Bromoperoxidase, H₂O₂, Bromide SaltAqueous medium, high selectivity, mild conditions.Enzyme screening and engineering for meta-selectivity.
Photocatalytic Bromination Ru(bpy)₃Cl₂, Visible Light, CBr₄ or Br⁻In situ bromine generation, mild conditions. beilstein-journals.orgnih.govCatalyst design and solvent optimization for regiocontrol.
Oxidative Bromination H₂O₂-HBr or NaBr/KBr-H₂O₂Water as byproduct, atom economy. researchgate.netControlling selectivity for the target isomer.
NBS in Green Solvents NBS, p-TsOH, MethanolAvoidance of hazardous solvents, high yields. mdpi.comAdapting conditions to favor meta-bromination.

Exploration of New Reactivity and Transformation Pathways

The unique arrangement of the hydroxyl, bromo, and tert-butyl groups on the aromatic ring of this compound opens up avenues for exploring novel chemical transformations beyond simple reactions. The interplay between the electron-donating hydroxyl group and the versatile carbon-bromine bond is a key area for future investigation.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org Future research will likely involve applying Suzuki, Stille, Negishi, and Buchwald-Hartwig amination reactions to this compound. nobelprize.orgresearchgate.net These reactions would allow for the introduction of a wide range of substituents (aryl, alkyl, amino groups, etc.) at the C3 position, creating a library of novel derivatives. A key consideration will be managing the reactivity of the phenolic hydroxyl group, which may require protection prior to the coupling reaction or the development of catalyst systems tolerant of acidic protons.

Transformations Involving the Hydroxyl Group: The phenolic hydroxyl group can be derivatized to alter the molecule's properties or to introduce new functionalities. O-alkylation or O-acylation can be used to synthesize new ethers and esters. More advanced transformations could involve converting the hydroxyl group into a triflate (trifluoromethanesulfonate). This would transform the electron-donating -OH group into a powerful electron-withdrawing leaving group, enabling a different set of coupling reactions at the C4 position and altering the reactivity of the C-Br bond.

Tandem and Domino Reactions: An emerging area of interest is the development of tandem or domino reaction sequences where multiple transformations occur in a single pot. For this compound, one could envision a sequence where the hydroxyl group directs a metalation at an adjacent position, followed by a cross-coupling reaction. Such strategies would offer a more efficient and atom-economical route to highly functionalized and complex molecular architectures derived from the parent compound.

Rational Design of Derivatives for Specific Material Applications

The structural features of this compound make it a compelling building block for advanced materials, particularly in the realm of specialty polymers. The combination of a polymerizable phenol (B47542) group, a bulky tert-butyl group, and a bromine atom allows for the rational design of materials with tailored properties.

Flame-Retardant Polymers: Brominated compounds are widely recognized for their efficacy as flame retardants. bsef.comspecialchem.com The bromine atom in this compound can be leveraged to impart flame retardancy to polymers. By incorporating this molecule as a monomer, co-monomer, or additive into polymer matrices like polycarbonates, polyesters, or epoxy resins, new materials with enhanced fire safety can be developed. researchgate.netfaa.gov The mechanism of flame retardancy involves the release of hydrogen bromide (HBr) upon heating, which acts as a radical trap in the gas phase, interrupting the combustion cycle. bsef.com

High-Performance Polymers: The bulky tert-butyl group is known to enhance the properties of polymers by increasing their solubility, thermal stability, and glass transition temperature (Tg). By designing and synthesizing polymers incorporating the this compound unit, it is possible to create materials that are not only flame-retardant but also possess superior mechanical and thermal properties suitable for demanding applications in electronics, automotive, and aerospace industries. For instance, its use as a chain terminator or monomer in polycarbonate synthesis could produce flame-retardant plastics with high impact resistance and clarity.

Polymer TypeRole of this compoundPotential PropertiesTarget Applications
Polycarbonates/Polyesters Monomer or Co-monomerFlame retardancy, high Tg, thermal stability.Electronic enclosures, automotive components.
Epoxy Resins Curing agent or Epoxy monomer precursorEnhanced fire resistance, improved processability.Circuit boards, adhesives, composites.
Phenolic Resins MonomerHigh thermal stability, char formation, flame retardancy.Molding compounds, laminates, insulation.

Advanced Computational Studies for Property and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, enabling a more rational approach to chemical research.

Predicting Molecular Properties and Reactivity: For this compound, DFT calculations can be employed to predict a range of fundamental properties. nih.gov This includes determining the optimized molecular geometry, bond lengths, and vibrational frequencies. nih.gov Such studies can elucidate the influence of the bromine and tert-butyl groups on the electronic structure of the phenol ring, including effects on the O-H bond length and acidity. nih.gov Computational models can also predict electronic properties like polarizability and quadrupole moments, which are crucial for understanding intermolecular interactions and potential applications in electronic materials. nih.gov Ab initio molecular dynamics simulations could further be used to study the dissociation mechanisms of the molecule under various conditions. researchgate.net

Modeling for Materials Science: Beyond the single molecule, computational studies can model the incorporation of this compound into polymer chains. By simulating the properties of these virtual polymers, researchers can predict key material characteristics such as glass transition temperature, thermal stability, and mechanical strength. This in-silico approach can guide the selection of the most promising polymer architectures for synthesis, saving significant time and resources. Furthermore, modeling the behavior of these brominated polymers at high temperatures can provide insights into their pyrolysis mechanisms and flame-retardant action.

Elucidating Reaction Mechanisms: Advanced computational studies can also be used to investigate the mechanisms of the synthetic and degradation reactions discussed in other sections. For example, modeling the transition states of palladium-catalyzed cross-coupling reactions can help in understanding catalyst behavior and optimizing reaction conditions. Similarly, simulating the interaction of hydroxyl radicals with the molecule can clarify the pathways involved in its degradation through advanced oxidation processes.

Environmental Remediation Technologies for Bromophenolic Compounds

The persistence of halogenated organic compounds in the environment necessitates the development of effective remediation technologies. Research into the chemical degradation of bromophenolic compounds like this compound is crucial for addressing potential contamination.

Advanced Oxidation Processes (AOPs): AOPs are a class of technologies designed to mineralize recalcitrant organic pollutants into simpler, non-toxic substances like CO₂, water, and inorganic halides. wikipedia.orgyoutube.com These processes rely on the in-situ generation of highly reactive species, primarily the hydroxyl radical (•OH). wikipedia.orgresearchgate.net For bromophenolic compounds, promising AOPs include:

Photocatalysis: This involves using a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that produce hydroxyl radicals. epa.govnorthwestern.edu Research would focus on optimizing catalyst formulations and reactor design for efficient degradation.

Fenton and Photo-Fenton Reactions: These processes use iron salts (Fe²⁺/Fe³⁺) and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances radical production through UV irradiation. nih.gov Investigating the kinetics and degradation pathways for this compound using these systems would be a key research direction.

Reductive Debromination: An alternative to oxidation is reductive degradation. Electrocatalytic reduction offers a method to cleave the carbon-bromine bond, which is often the first step in detoxifying halogenated aromatics. acs.org This process uses a cathode and a homogeneous electron-transfer catalyst to achieve C-Br bond cleavage at less negative potentials, preventing unwanted side reactions. acs.org Future work could explore the application of this technique to this compound and study the sequential removal of bromine followed by the degradation of the resulting 4-tert-butylphenol.

The primary goal of these remediation technologies is the complete mineralization of the compound. A critical aspect of this research is the identification of reaction intermediates and byproducts to ensure that the treatment process does not inadvertently generate more toxic or persistent compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.